molecular formula C12H9NO4 B8683296 4-(3-Nitrophenoxy)phenol CAS No. 82720-94-3

4-(3-Nitrophenoxy)phenol

Cat. No. B8683296
M. Wt: 231.20 g/mol
InChI Key: NZHLVKVLXNJORY-UHFFFAOYSA-N
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Patent
US04607051

Procedure details

m-nitrophenol and 4-bromoanisole yield p-(m-nitrophenoxy)anisole of m.p. 69°-71° C. and reaction with hydrobromic acid/acetic acid yields p-(m-nitrophenoxy)phenol which distils in the bulb-tube at 95°-97° C./0.04 Torr;
Name
p-(m-nitrophenoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][CH:18]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1)([O-:3])=[O:2].Br.C(O)(=O)C>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:16]=[CH:17][CH:18]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
p-(m-nitrophenoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)OC)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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